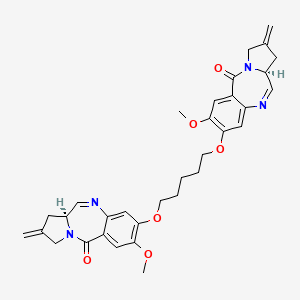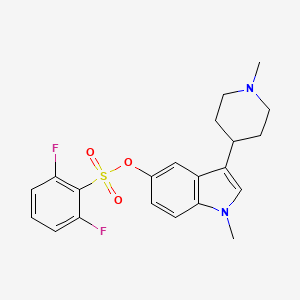
Sémélagiline
Vue d'ensemble
Description
La sémbragiline est un nouvel inhibiteur sélectif de la monoamine oxydase de type B (MAO-B). Elle a été principalement développée pour le traitement de la maladie d'Alzheimer et d'autres troubles neurodégénératifs. La monoamine oxydase B est une enzyme qui décompose les neurotransmetteurs tels que la dopamine, et son inhibition est censée réduire le stress oxydatif dans le cerveau, ce qui pourrait ralentir la progression des maladies neurodégénératives .
Applications De Recherche Scientifique
Sembragiline has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the inhibition of monoamine oxidase B and its effects on oxidative stress.
Biology: Investigated for its role in reducing reactive oxygen species and protecting neuronal cells from oxidative damage.
Medicine: Developed as a potential treatment for Alzheimer’s disease, with studies showing its ability to reduce neuronal loss and reactive astrogliosis in animal models
Industry: Potential applications in the development of new therapeutic agents targeting neurodegenerative diseases
Mécanisme D'action
Sembragiline, also known as Sembragiline [INN], is a potent, selective, long-acting, and reversible Monoamine Oxidase Type B (MAO-B) inhibitor .
Target of Action
The primary target of Sembragiline is the enzyme Monoamine Oxidase B (MAO-B) . MAO-B is involved in the oxidative deamination of different amines and neurotransmitters . It has been implicated in the pathogenesis of Alzheimer’s disease (AD) and other neurodegenerative disorders .
Mode of Action
Sembragiline inhibits the enzymatic activity of human MAO-B . This selectivity should translate into a favorable clinical safety profile .
Biochemical Pathways
MAO-B is responsible for the regulation of neurotransmitters by their degradation . The enzymatic reaction involves the formation of the corresponding aldehyde from the neurotransmitter to form the oxidized FAD and releasing hydrogen peroxide resulting from the reduction of molecular oxygen . Inhibition of MAO-B by Sembragiline reduces the production of hydrogen peroxide and reactive oxygen species (ROS), thereby reducing ROS-induced oxidative stress .
Result of Action
Sembragiline’s action results in the reduction of ROS-mediated neuronal injury and astrogliosis in MAO-B transgenic animals . It protects against neuronal loss and reduces both ROS formation and reactive astrogliosis .
Analyse Biochimique
Biochemical Properties
Sembragiline interacts with the MAO-B enzyme, showing potent and long-lasting MAO-B-selective inhibition . It does not inhibit MAO-A at doses where full inhibition of MAO-B is observed . This selectivity of Sembragiline for MAO-B over MAO-A is significant as it translates into a favorable clinical safety profile .
Cellular Effects
Sembragiline has been shown to have a protective effect against neuronal loss and reduces both ROS formation and reactive astrogliosis in MAO-B transgenic animals . These effects of Sembragiline on various types of cells and cellular processes indicate its potential in influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sembragiline exerts its effects at the molecular level primarily through the inhibition of the MAO-B enzyme . This inhibition leads to a reduction in the production of hydrogen peroxide and reactive oxygen species (ROS), thereby potentially contributing to a delay in the progression of Alzheimer’s disease .
Dosage Effects in Animal Models
The effects of Sembragiline vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.
Metabolic Pathways
Sembragiline is involved in the metabolic pathway related to the inactivation of the neurotransmitter dopamine
Méthodes De Préparation
La synthèse de la sémbragiline implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de modifications de groupe fonctionnel pour atteindre la sélectivité et la puissance souhaitées. La voie de synthèse comprend généralement :
Étape 1 : Formation de la structure de base de la pyrrolidine.
Étape 2 : Introduction du groupe fluorobenzyloxy.
Les méthodes de production industrielle de la sémbragiline impliqueraient l'optimisation de ces étapes pour une synthèse à grande échelle, en assurant un rendement et une pureté élevés tout en maintenant la rentabilité.
Analyse Des Réactions Chimiques
La sémbragiline subit plusieurs types de réactions chimiques, notamment :
Oxydation : La sémbragiline peut être oxydée dans des conditions spécifiques, ce qui conduit à la formation d'intermédiaires réactifs.
Réduction : Le composé peut également subir des réactions de réduction, en particulier en présence d'agents réducteurs.
Substitution : Diverses réactions de substitution peuvent être effectuées sur la sémbragiline pour modifier ses groupes fonctionnels, ce qui pourrait modifier ses propriétés pharmacologiques
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
La sémbragiline a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la monoamine oxydase B et ses effets sur le stress oxydatif.
Biologie : Investigated for its role in reducing reactive oxygen species and protecting neuronal cells from oxidative damage.
Médecine : Développée comme un traitement potentiel de la maladie d'Alzheimer, avec des études montrant sa capacité à réduire la perte neuronale et l'astrogliose réactive dans des modèles animaux
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les maladies neurodégénératives
5. Mécanisme d'action
La sémbragiline exerce ses effets en inhibant sélectivement la monoamine oxydase B, une enzyme responsable de la dégradation de la dopamine. En inhibant cette enzyme, la sémbragiline réduit la production de peroxyde d'hydrogène et d'espèces réactives de l'oxygène, qui sont impliquées dans la pathogenèse de la maladie d'Alzheimer. Cette réduction du stress oxydatif est censée protéger les cellules neuronales et ralentir la progression des troubles neurodégénératifs .
Comparaison Avec Des Composés Similaires
La sémbragiline est unique par sa forte sélectivité pour la monoamine oxydase B par rapport à la monoamine oxydase A, ce qui minimise le risque d'effets secondaires tels que le syndrome sérotoninergique et les crises hypertensives. Les composés similaires comprennent :
Sélégiline : Un autre inhibiteur sélectif de la monoamine oxydase B utilisé dans le traitement de la maladie de Parkinson.
Rasagiline : Un inhibiteur sélectif de la monoamine oxydase B aux propriétés neuroprotectrices.
Safinamide : Un inhibiteur réversible de la monoamine oxydase B avec des effets inhibiteurs supplémentaires sur la libération de glutamate
Comparée à ces composés, la sémbragiline offre un profil de sécurité favorable et une inhibition puissante et durable de la monoamine oxydase B, ce qui en fait un candidat prometteur pour le traitement de la maladie d'Alzheimer et d'autres troubles neurodégénératifs .
Propriétés
IUPAC Name |
N-[(3S)-1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-13(23)21-16-10-19(24)22(11-16)17-5-7-18(8-6-17)25-12-14-3-2-4-15(20)9-14/h2-9,16H,10-12H2,1H3,(H,21,23)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAVCCUQTALHOB-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676479-06-4 | |
| Record name | Sembragiline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676479064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEMBRAGILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3W9672PNJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B1681662.png)

![4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride](/img/structure/B1681667.png)
